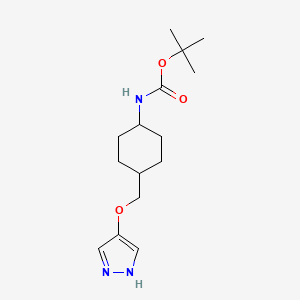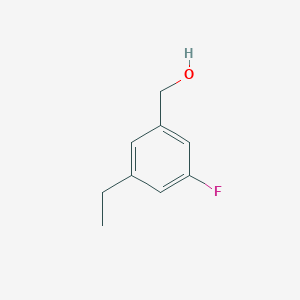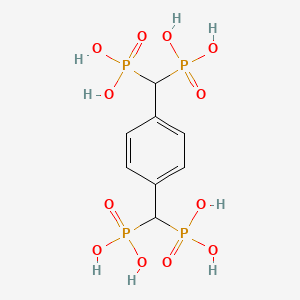
4-((1-Ethyl-1H-pyrazol-4-yl)oxy)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1-Ethyl-1H-pyrazol-4-yl)oxy)butan-1-amine is an organic compound that features a pyrazole ring substituted with an ethyl group and an amine group attached to a butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Ethyl-1H-pyrazol-4-yl)oxy)butan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions.
Ethylation: The pyrazole ring is then ethylated using ethyl halides in the presence of a base such as potassium carbonate.
Attachment of the Butane Chain: The final step involves the nucleophilic substitution reaction where the ethylated pyrazole reacts with 4-chlorobutan-1-amine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-((1-Ethyl-1H-pyrazol-4-yl)oxy)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of nitriles or oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
4-((1-Ethyl-1H-pyrazol-4-yl)oxy)butan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-((1-Ethyl-1H-pyrazol-4-yl)oxy)butan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(1H-imidazol-1-yl)butan-1-amine: Similar structure but with an imidazole ring instead of a pyrazole ring.
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(2-furylmethyl)butan-1-amine: Similar structure with additional functional groups.
Uniqueness
4-((1-Ethyl-1H-pyrazol-4-yl)oxy)butan-1-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H17N3O |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
4-(1-ethylpyrazol-4-yl)oxybutan-1-amine |
InChI |
InChI=1S/C9H17N3O/c1-2-12-8-9(7-11-12)13-6-4-3-5-10/h7-8H,2-6,10H2,1H3 |
InChI Key |
MUHFEPMNLOXKNI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)OCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-Chloro-7-methyl-4-(pyrimidin-5-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764230.png)

![4-[(3-Fluorophenyl)methoxy]benzoate](/img/structure/B14764243.png)


